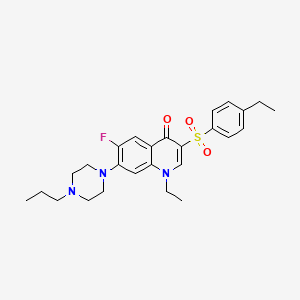
1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis of Ethyl–Piperazinyl Quinolinyl-(E)-Chalcone Derivatives
This application involves the use of titanium nanomaterial-based sulfonic acid catalysts for the synthesis of (E)-3-(2-(4-ethylpiperazin-1-yl)quinolin-3-yl)-1phenylprop-2-en-1-one derivatives. The process is noted for its environmental friendliness and efficiency, utilizing a facile and solvent-free method. The synthesized derivatives were characterized using various techniques, indicating the compound's utility in creating structurally complex and potentially biologically active molecules (Arul Murugesan, R. M. Gengan, & Chia‐Her Lin, 2017).
Synthesis and Biological Evaluation as Potential Topoisomerase I Inhibitors
This research avenue focuses on synthesizing a new series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, building on the structure of related quinolones. These compounds were evaluated as potential topoisomerase I (Top I) inhibitors, demonstrating significant inhibition at 100 μM. In vitro anti-proliferative activity against various cancer cell lines further underscores the compound's potential in developing new anticancer agents (Raoling Ge et al., 2016).
Green Approach in Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives
This study showcases the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. Highlighting an environmentally friendly and efficient approach, this methodology offers advantages such as high yield, simplicity, and short reaction times. The catalyst itself, characterized by various spectroscopic techniques, demonstrates potential for cost-effective large-scale production (Arul Murugesan, R. M. Gengan, & A. Krishnan, 2016).
Antitumor Activity of Imino Diels-Alder/Intramolecular Amide Cyclization Cascade Reactions
This application involves the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones via solvent-free conditions using a sulfonic acid catalyst. The resulting compounds were prepared in good yield, showing high regioselectivity and diastereoselectivity, indicating their potential as bioactive compounds with antitumor activities (Diego R Merchán Arenas & V. Kouznetsov, 2014).
properties
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-4-11-28-12-14-30(15-13-28)24-17-23-21(16-22(24)27)26(31)25(18-29(23)6-3)34(32,33)20-9-7-19(5-2)8-10-20/h7-10,16-18H,4-6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACOAUYPDXDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)CC)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


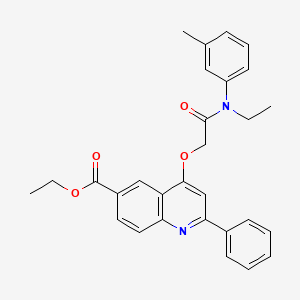
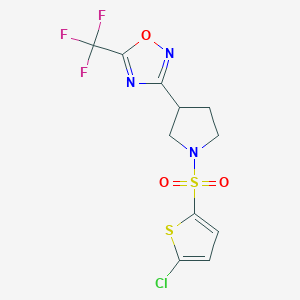
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)
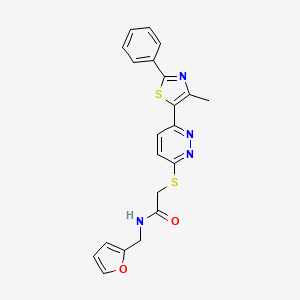
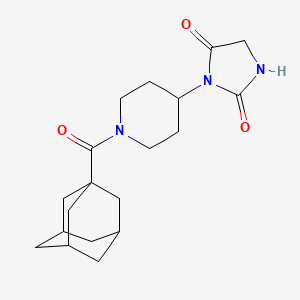
![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)
![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)

![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)

![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)